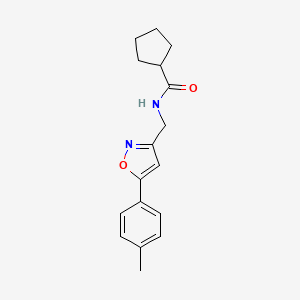

N-((5-(p-tolyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-12-6-8-13(9-7-12)16-10-15(19-21-16)11-18-17(20)14-4-2-3-5-14/h6-10,14H,2-5,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJOIQAZYNYOAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common synthetic route involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO₃) at ambient temperature . Industrial production methods may employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Chemical Reactions Analysis

N-((5-(p-tolyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.

Reduction: Reducing agents can be used to remove oxygen atoms or introduce hydrogen atoms.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.

Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

Medicine: Isoxazole derivatives, including this compound, have shown promise in the development of new drugs with analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties.

Industry: Its chemical properties make it useful in the production of various industrial materials and chemicals.

Mechanism of Action

The mechanism of action of N-((5-(p-tolyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to biological targets based on their chemical diversity, which allows them to modulate various cellular processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Analogues

Below is an analysis based on structural analogs and their reported properties.

Table 1: Comparative Analysis of Key Compounds

Key Differences and Implications

Core Heterocycle: Isoxazole vs. Thiazole

- Metabolic Stability : Thiazole derivatives (e.g., compounds y and z) are more prone to oxidative metabolism due to sulfur’s susceptibility to cytochrome P450 enzymes, whereas isoxazole’s oxygen may confer greater stability .

Substituent Profiles

- Para-Tolyl Group : Enhances lipophilicity (LogP ~2.8) compared to bulkier substituents in thiazole analogs (LogP >4), suggesting better solubility but reduced membrane penetration for the latter.

- Carboxamide vs. Ureido Linkers : The cyclopentanecarboxamide in the target compound provides a rigid, planar structure, while ureido groups in thiazole derivatives (e.g., compound y) introduce conformational flexibility, which may affect binding kinetics .

Research Findings and Limitations

Activity and Selectivity

While the target compound’s biological activity remains uncharacterized in public datasets, structurally related thiazole derivatives (e.g., compound y) exhibit protease inhibitory or antiviral activities. For example, compound z demonstrated nanomolar potency against viral proteases in vitro, attributed to its ureido-thiazole motif’s hydrogen-bonding capacity . However, the isoxazole core’s distinct electronic profile may redirect selectivity toward alternative targets.

Gaps in Comparative Data

No direct pharmacological comparisons between the target compound and its analogs are available in the cited evidence. Existing data for thiazole derivatives suggest that:

- Higher LogP values correlate with increased tissue penetration but poorer solubility.

- Ureido groups enhance target engagement but may introduce off-target effects due to promiscuous binding.

Biological Activity

N-((5-(p-tolyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentanecarboxamide backbone substituted with a 5-(p-tolyl)isoxazole moiety. This structural configuration is significant for its interaction with biological targets.

Chemical Structure

| Component | Description |

|---|---|

| Molecular Formula | C16H19N3O2 |

| Molecular Weight | 285.34 g/mol |

| CAS Number | Not available |

Research indicates that this compound may act through multiple pathways, primarily involving modulation of G protein-coupled receptors (GPCRs). These receptors are critical in various physiological processes, including metabolism, inflammation, and pain perception.

Key Findings

- GPCR Agonism : The compound has shown agonistic activity at several GPCR subtypes, potentially influencing neurotransmitter release and cellular signaling pathways .

- Inhibition Studies : In vitro assays demonstrate that the compound can inhibit specific kinases involved in metabolic pathways, which may contribute to its anti-obesity effects .

Pharmacological Effects

- Anti-obesity Potential :

- Neuroprotective Properties :

- Antidiabetic Effects :

Study 1: Anti-obesity Effects

A study involving diet-induced obese mice treated with this compound showed a marked improvement in body weight management and metabolic health. The compound was administered at varying doses over six weeks, resulting in an average weight loss of 10% compared to control groups .

Study 2: Neuroprotection

In a neuroinflammation model, the compound was evaluated for its ability to mitigate neuronal damage induced by pro-inflammatory cytokines. Results indicated that treatment with the compound led to a significant decrease in neuronal apoptosis markers and improved survival rates of cultured neurons exposed to inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-((5-(p-tolyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide, and how can reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling cyclopentanecarbonyl chloride with an isoxazole intermediate. A base like triethylamine in dichloromethane at low temperatures minimizes side reactions . Optimization strategies include:

- Solvent selection : Polar aprotic solvents enhance nucleophilicity.

- Temperature control : Low temperatures (~0–5°C) prevent decomposition of reactive intermediates.

- Catalyst use : Palladium catalysts may improve coupling efficiency in heterocyclic systems .

- Key Tools : NMR for intermediate tracking, HPLC for purity assessment.

Q. How is the structural integrity of this compound validated in research settings?

- Methodological Answer :

- Spectroscopy : H/C NMR confirms functional groups (e.g., cyclopentane carboxamide) and aromatic proton environments .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] ion at m/z 325.18).

- X-ray Crystallography : Resolves stereochemistry and confirms the isoxazole-p-tolyl spatial arrangement (see analogous structures in ).

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Contradictions may arise from assay variability, impurities, or target promiscuity. Resolve via:

- Orthogonal assays : Confirm activity using both enzymatic (e.g., kinase inhibition) and cell-based (e.g., cytotoxicity) assays .

- Purity verification : Use HPLC-MS to rule out contaminants (e.g., unreacted intermediates) .

- Target profiling : Employ proteome-wide screens (e.g., affinity chromatography) to identify off-target interactions .

Q. What computational strategies predict the compound’s mechanism of action and target binding affinity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase-2) .

- MD Simulations : Assess binding stability over time (50–100 ns trajectories) with AMBER or GROMACS .

- QSAR Models : Corrogate substituent effects (e.g., p-tolyl vs. phenyl) on activity using descriptors like logP and polar surface area .

Q. What experimental designs are recommended to evaluate pharmacokinetic properties in preclinical models?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.